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molecular formula C7H5ClO B046862 4-Chlorobenzaldehyde CAS No. 104-88-1

4-Chlorobenzaldehyde

Cat. No. B046862
M. Wt: 140.56 g/mol
InChI Key: AVPYQKSLYISFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06964974B2

Procedure details

To a solution of 0.4 g (1.47 mmol) 4-(4-Brom-butoxy)-piperidine hydrogen chloride and 0.198 ml (1.54 mmol) 4-chloro-benzoylchloride in 5 ml of CH2Cl2 was added 1 ml (5.87 mmol) of N-ethyldiisopropylamine. The reaction-mixture was stirred for 1 h at RT, diluted with Et2O and then washed with 1N HCl and water. The crude product was purified by chromatography on silica gel with EtOAc/hexane 1:1, to yield 459 mg (84%) of clean 4-(4-Bromo-butoxy)-piperidin-1-yl)-(4-chloro-phenyl)-methanone, MS: 374 (M+).
Name
4-(4-Brom-butoxy)-piperidine hydrogen chloride
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.198 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.BrCCCCOC1CCNCC1.[Cl:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1.C(N(C(C)C)C(C)C)C>C(Cl)Cl.CCOCC>[Cl:14][C:15]1[CH:23]=[CH:22][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
4-(4-Brom-butoxy)-piperidine hydrogen chloride
Quantity
0.4 g
Type
reactant
Smiles
Cl.BrCCCCOC1CCNCC1
Name
Quantity
0.198 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction-mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N HCl and water
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel with EtOAc/hexane 1:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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